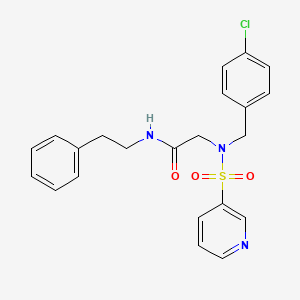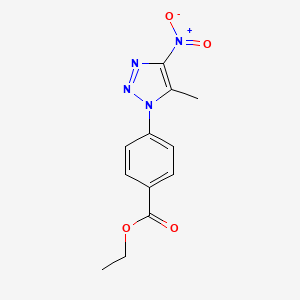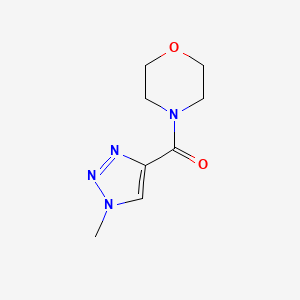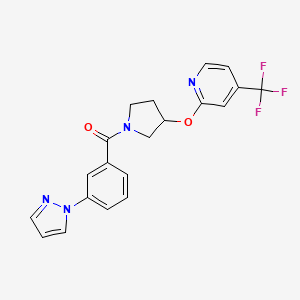
2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is commonly referred to as CBPS and has been shown to possess a wide range of biological activities that make it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Structural Characterisation and Complex Formation
Research into similar compounds has demonstrated their potential in forming complexes with metals, leading to a variety of applications in material science and chemistry. For instance, a study on the interaction of pyridine derivatives with metals highlighted the formation of metal complexes with unique structural characteristics, which could be relevant for the development of new materials with specific magnetic, optical, or catalytic properties (A. Sousa et al., 2001).
Antibacterial Agents
Compounds containing a sulfonamido moiety, similar to the specified chemical, have been explored for their potential as antibacterial agents. A study synthesizing novel heterocyclic compounds with sulfonamido groups reported significant antibacterial activities, suggesting the potential of such compounds in medical applications, especially as new antibiotics or in antibacterial coatings (M. E. Azab et al., 2013).
Enzyme Inhibition
Sulfonamide derivatives have been studied for their inhibitory properties against carbonic anhydrase, an enzyme involved in various physiological processes. This research suggests potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of tumors. The structural differences between sulfonamide derivatives can lead to significant variations in their inhibitory effectiveness, highlighting the importance of molecular design in developing new pharmaceuticals (M. Bozdağ et al., 2014).
Antitumor Activity
The design and synthesis of sulfonamide derivatives for antitumor activity represent another significant area of research. By integrating sulfonamide with other pharmacologically active scaffolds, researchers aim to develop new antitumor agents with improved efficacy and lower toxicity. These efforts contribute to the ongoing search for more effective cancer treatments (Z. Huang et al., 2001).
Materials Science
In materials science, the introduction of sulfonamide groups into polymers has been explored to enhance their properties. For example, the synthesis of fluorinated polyamides containing pyridine and sulfone moieties has shown that these materials possess excellent solubility, thermal stability, and mechanical strength, making them suitable for high-performance applications (Xiao-Ling Liu et al., 2013).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c23-20-10-8-19(9-11-20)16-26(30(28,29)21-7-4-13-24-15-21)17-22(27)25-14-12-18-5-2-1-3-6-18/h1-11,13,15H,12,14,16-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZSJVJSSFDPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2843553.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)
![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2843560.png)




![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)


![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)